molecular formula C13H18N2O2 B5432524 N-isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B5432524
M. Wt: 234.29 g/mol
InChI Key: HUXBKRVLKSDLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide” is a complex organic compound. It contains an isopropyl group, a hexahydroquinoline backbone, and a carboxamide group .


Molecular Structure Analysis

The hexahydroquinoline ring system in similar compounds is almost planar, with a small deviation . The substituents can significantly influence the overall conformation of the molecule .


Chemical Reactions Analysis

The reactivity of such a compound would likely be influenced by the functional groups present, such as the carboxamide group and the hexahydroquinoline system .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxamide could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some hexahydroquinoline derivatives have shown activity in the inhibition of certain enzymes .

Future Directions

The future research directions would likely depend on the observed biological activity of the compound. If it shows promising activity, further optimization and derivatization could be explored to enhance its efficacy .

properties

IUPAC Name

2-oxo-N-propan-2-yl-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-8(2)14-12(16)10-7-9-5-3-4-6-11(9)15-13(10)17/h7-8H,3-6H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXBKRVLKSDLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(CCCC2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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